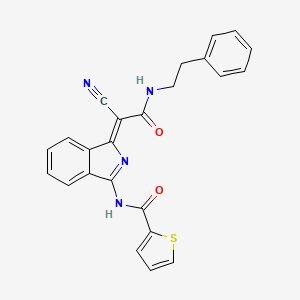

(Z)-N-(1-(1-cyano-2-oxo-2-(phenethylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Description

The compound "(Z)-N-(1-(1-cyano-2-oxo-2-(phenethylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide" is a structurally complex molecule featuring an isoindole core conjugated with a thiophene-carboxamide moiety.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-oxo-2-(2-phenylethylamino)ethylidene]isoindol-1-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2S/c25-15-19(23(29)26-13-12-16-7-2-1-3-8-16)21-17-9-4-5-10-18(17)22(27-21)28-24(30)20-11-6-14-31-20/h1-11,14H,12-13H2,(H,26,29)(H,27,28,30)/b21-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMOBQRBOZBIKO-VZCXRCSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(phenethylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structure features a thiophene ring, an isoindole moiety, and a cyano group. Its synthesis involves multiple steps, often utilizing organic synthesis techniques to ensure purity and yield.

Research indicates that this compound may interact with various biological targets, including:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- G Protein-Coupled Receptors (GPCRs) : The compound's structure suggests possible interactions with GPCRs, which play critical roles in signal transduction and cellular responses. Activation or inhibition of these receptors could lead to significant physiological effects .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that (Z)-N-(1-(1-cyano-2-oxo-2-(phenethylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

- Case Study : A study published in Cancer Research evaluated the compound's effects on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties:

- Cytokine Modulation : In models of inflammation, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Data Summary Table

| Biological Activity | Assay Type | Result |

|---|---|---|

| Anticancer Activity | Cell Proliferation Assay | Significant inhibition of cancer cell growth |

| Tumor Growth | Xenograft Model | Reduced tumor size compared to control |

| Anti-inflammatory | Cytokine Production | Decreased levels of TNF-alpha and IL-6 |

Discussion

The findings surrounding (Z)-N-(1-(1-cyano-2-oxo-2-(phenethylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide suggest it possesses notable biological activities that warrant further investigation. Its ability to inhibit cancer cell proliferation and modulate inflammatory responses positions it as a promising candidate for drug development.

Scientific Research Applications

Structural Formula

The structural representation can be summarized as follows:

Anticancer Activity

Recent studies suggest that compounds with isoindole scaffolds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study : A study conducted on breast cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

Neurological Applications

Research indicates that compounds similar to this structure may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Study : In vitro studies on neuronal cells have shown that the compound can reduce oxidative stress markers, providing a protective effect against neurotoxicity .

Material Science

The thiophene component allows for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.5 eV |

| Conductivity | 10^-3 S/cm |

| Stability | >500 cycles |

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical analysis of structurally related compounds is hindered by the lack of direct evidence in the provided materials. The sole reference () discusses the synthesis of 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide , a cyclohexene-derived carboxamide with bromine substitution . While both compounds share a carboxamide group, their core structures and functional groups differ significantly:

Key Differences:

Functional Groups: The presence of a cyano group and ethylidene bridge in the target compound may enhance electrophilic reactivity, whereas the bromine in the analog likely serves as a leaving group for further derivatization.

Research Findings and Limitations

No experimental or theoretical studies on the target compound are cited in the provided evidence. While the cyclohexene derivative in underwent elemental analysis and synthetic optimization , extrapolating these findings to the isoindole-thiophene compound would be speculative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-N-(1-(1-cyano-2-oxo-2-(phenethylamino)ethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide?

- Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

- Step 1 : Reacting thiophene-2-carboxylic acid derivatives with isoindole precursors under reflux in acetonitrile or ethanol .

- Step 2 : Introducing the cyano and phenethylamino groups via nucleophilic substitution or Schiff base formation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the (Z)-isomer, as stereochemical purity is critical for biological activity .

- Characterization : Use IR and NMR to confirm intermediate structures. X-ray crystallography is recommended for final stereochemical validation .

Q. How should researchers characterize the stereochemistry and stability of this compound?

- Analytical Workflow :

- X-ray Crystallography : Resolve the (Z)-configuration by analyzing dihedral angles between the isoindole and thiophene rings. Compare with analogous structures (e.g., 2-oxoindolin-3-ylidene derivatives) to validate geometry .

- Stability Testing : Perform accelerated degradation studies under varying pH and temperature. Monitor for isomerization using HPLC with chiral columns .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening Protocols :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare results with structurally similar thiophene carboxamides .

- Enzyme Inhibition : Screen against kinases or proteases linked to the isoindole moiety’s hypothesized targets. IC₅₀ values should be validated with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR or PARP). Focus on the cyano group’s role in hydrogen bonding .

- MD Simulations : Run 100-ns simulations to assess conformational stability in aqueous and lipid environments. Compare free energy landscapes with experimental IC₅₀ data .

Q. How should researchers address contradictory data in biological activity across studies?

- Case Study : If one study reports antiproliferative activity (IC₅₀ = 5 μM) while another shows no effect:

- Troubleshooting :

- Verify assay conditions (e.g., serum concentration, incubation time).

- Check for batch-to-batch purity variations using LC-MS .

- Explore off-target effects via proteome-wide affinity profiling .

- Resolution : Replicate experiments in a third independent lab, ensuring standardized protocols.

Q. What strategies enhance the compound’s pharmacokinetic profile without altering its core structure?

- Approaches :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the thiophene carboxamide to improve solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability. Monitor release kinetics in simulated physiological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.